4-[4-(2-naphthylmethyl)piperazino]-1H-indole
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Overview
Description
4-[4-(2-naphthylmethyl)piperazino]-1H-indole is a complex organic compound that features both an indole and a piperazine moiety. The indole structure is a common motif in many natural products and pharmaceuticals, while the piperazine ring is often found in various drugs due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-naphthylmethyl)piperazino]-1H-indole typically involves the following steps:
Formation of the Piperazine Moiety: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Attachment of the Naphthylmethyl Group: The naphthylmethyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-naphthylmethyl)piperazino]-1H-indole can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could yield amines.
Scientific Research Applications
4-[4-(2-naphthylmethyl)piperazino]-1H-indole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of receptor binding and signal transduction due to its structural similarity to neurotransmitters.
Mechanism of Action
The mechanism of action of 4-[4-(2-naphthylmethyl)piperazino]-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing the compound to bind to and activate or inhibit these targets. The piperazine ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)-1,2-benzenediol
- **4-((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)benzoic acid
Uniqueness
4-[4-(2-naphthylmethyl)piperazino]-1H-indole is unique due to its specific combination of an indole and a piperazine moiety, which provides it with distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and pharmaceutical development.
Properties
IUPAC Name |
4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3/c1-2-5-20-16-18(8-9-19(20)4-1)17-25-12-14-26(15-13-25)23-7-3-6-22-21(23)10-11-24-22/h1-11,16,24H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOFOALTXXGQMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=CC=CC5=C4C=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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